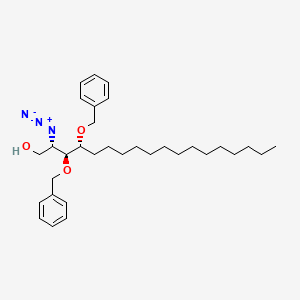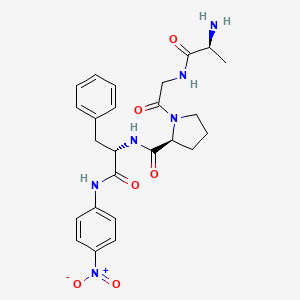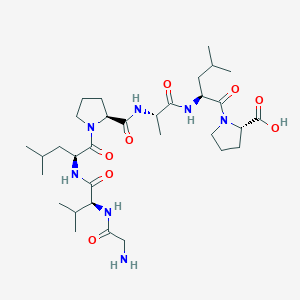![molecular formula C17H12N4O5S2 B12563372 3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12563372.png)
3-[(4-Nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitroanilino)metil]-5-[(4-nitrofenil)metilideno]-2-sulfanylideno-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la familia de las tiazolidinonas. Las tiazolidinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas, antivirales y anticancerígenas . Este compuesto particular se caracteriza por la presencia de grupos nitro y un anillo de tiazolidinona, que contribuyen a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(4-Nitroanilino)metil]-5-[(4-nitrofenil)metilideno]-2-sulfanylideno-1,3-tiazolidin-4-ona generalmente implica la reacción de 4-nitroanilina con aldehídos y tiourea apropiados bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como el ácido acético, y bajo condiciones de reflujo para asegurar una reacción completa .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tiazolidinona.
Reducción: Los grupos nitro presentes en el compuesto pueden reducirse a grupos amina bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y gas hidrógeno en presencia de un catalizador.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos como las aminas y los tioles se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varias tiazolidinonas sustituidas, aminas y otros derivados dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
3-[(4-Nitroanilino)metil]-5-[(4-nitrofenil)metilideno]-2-sulfanylideno-1,3-tiazolidin-4-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus propiedades antimicrobianas y antifúngicas, lo que lo convierte en un posible candidato para nuevos antibióticos y agentes antifúngicos.
Medicina: Se investiga por sus propiedades anticancerígenas, particularmente en la focalización de líneas celulares cancerosas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como tintes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 3-[(4-Nitroanilino)metil]-5-[(4-nitrofenil)metilideno]-2-sulfanylideno-1,3-tiazolidin-4-ona implica su interacción con varios objetivos y vías moleculares:
Actividad antimicrobiana: El compuesto altera la integridad de la membrana celular de las bacterias y los hongos, lo que lleva a la lisis celular y la muerte.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al activar vías de señalización específicas e inhibir la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(4-Nitroanilino)metil]-5-[(4-nitrofenil)metilideno]-2-tioxo-1,3-tiazolidin-4-ona
- 3-alil-5-{[2,5-dimetil-1-(2-metil-4-nitrofenil)-1H-pirrol-3-il]metilideno}-2-tioxo-1,3-tiazolidin-4-ona
Singularidad
3-[(4-Nitroanilino)metil]-5-[(4-nitrofenil)metilideno]-2-sulfanylideno-1,3-tiazolidin-4-ona es único debido a su patrón de sustitución específico y la presencia de ambos grupos nitro y un anillo de tiazolidinona. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C17H12N4O5S2 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
3-[(4-nitroanilino)methyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N4O5S2/c22-16-15(9-11-1-5-13(6-2-11)20(23)24)28-17(27)19(16)10-18-12-3-7-14(8-4-12)21(25)26/h1-9,18H,10H2 |
Clave InChI |
PGMCLNXWQWEGMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



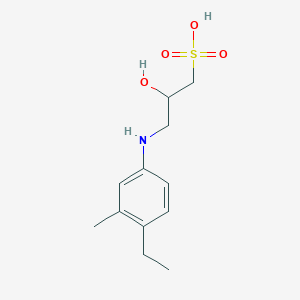
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
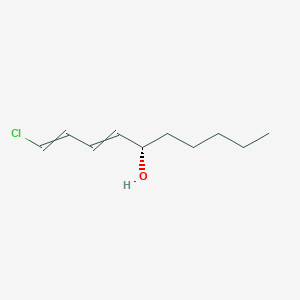
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
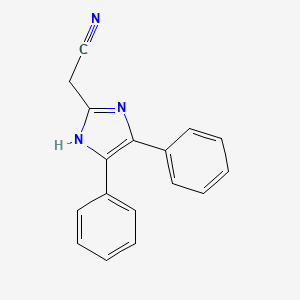
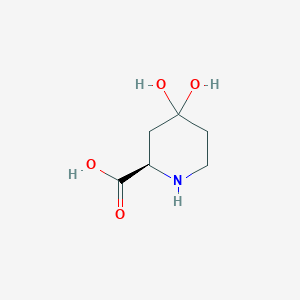
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
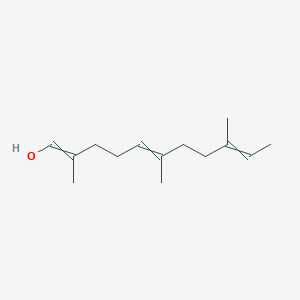
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
